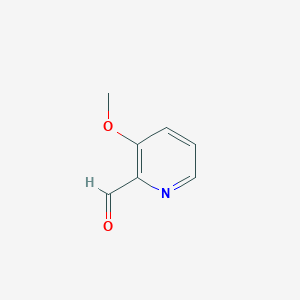

3-Methoxypyridine-2-carbaldehyde

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of chemical compounds. nih.govresearchgate.netrsc.org Its presence is ubiquitous, from naturally occurring alkaloids and vitamins to a multitude of synthetic pharmaceuticals and agrochemicals. nih.govnih.gov The unique electronic properties and the ability of the nitrogen atom to form hydrogen bonds contribute to the diverse pharmacological activities exhibited by pyridine-containing molecules. nih.gov This has led to the pyridine scaffold being termed a "privileged structure" in medicinal chemistry, as its incorporation into molecular designs often leads to compounds with significant therapeutic potential. researchgate.netrsc.org

The versatility of the pyridine ring allows for its functionalization at various positions, enabling the synthesis of a wide range of derivatives with tailored properties. nih.gov This adaptability has made pyridine and its analogues indispensable tools for organic chemists in the construction of complex molecules and novel materials. nih.gov In the realm of medicinal chemistry, pyridine-containing compounds have been successfully developed as antibacterial, antiviral, and anticancer agents, highlighting the profound impact of this heterocyclic system on drug discovery and development. researchgate.netdovepress.com

Overview of 3-Methoxypyridine-2-carbaldehyde as a Key Building Block in Synthetic Methodologies

Among the vast family of pyridine derivatives, this compound has emerged as a particularly valuable and versatile building block in organic synthesis. chemimpex.com This compound features a pyridine ring substituted with a methoxy (B1213986) group at the 3-position and a carbaldehyde (aldehyde) group at the 2-position. This specific arrangement of functional groups imparts unique reactivity and makes it an essential intermediate in the synthesis of more complex molecules. chemimpex.compipzine-chem.com

The presence of the aldehyde group allows for a wide range of chemical transformations, including oxidation, reduction, and various carbon-carbon bond-forming reactions. The adjacent methoxy group can influence the reactivity of the aldehyde and the pyridine ring itself, offering chemists a handle to control the outcome of synthetic steps.

Key Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Synonym | 3-Methoxypicolinaldehyde chemimpex.com |

| CAS Number | 1849-53-2 chemimpex.com |

The strategic importance of this compound lies in its role as a precursor to a variety of heterocyclic compounds with potential biological activity. chemimpex.com Its utility extends to the synthesis of pharmaceuticals and agrochemicals, where the pyridine core is often a key pharmacophore. chemimpex.com Researchers utilize this aldehyde in multi-step synthetic sequences to construct intricate molecular architectures that are otherwise difficult to access. google.comchemicalbook.com The ability to participate in diverse reactions makes it a cornerstone in the development of new synthetic methodologies and the discovery of novel bioactive compounds. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKILJGWQPBQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415944 | |

| Record name | 3-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-53-2 | |

| Record name | 3-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methoxypyridine 2 Carbaldehyde and Its Derivatives

Established Synthetic Routes to 3-Methoxypyridine-2-carbaldehyde

The synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries, is approached through various established routes. chemimpex.com These methods often involve the strategic construction of the substituted pyridine (B92270) ring, leveraging key precursors and optimized reaction pathways.

Identification of Key Precursors and Strategic Starting Materials

One common approach begins with appropriately substituted pyridine derivatives. pipzine-chem.com Key precursors include:

Halogenated Pyridines : 2-Halopyridines, such as 2-chloropyridine (B119429) derivatives, are effective starting materials. researchgate.net The halogen atom at the 2-position can be displaced by a methoxide (B1231860) source, like sodium methoxide, through a nucleophilic aromatic substitution (SNAr) reaction. The presence of electron-withdrawing groups, such as cyano groups, on the pyridine ring can facilitate this substitution. researchgate.net

Hydroxypyridines : 2-Hydroxypyridine analogues can be converted to the desired 2-methoxy derivatives through methylation reactions. This strategy is seen in the synthesis of related methoxypyridine compounds where a hydroxyl group is methylated using reagents like iodomethane (B122720) in the presence of a base. pipzine-chem.com

Cyanopyridines : 2-Cyanopyridine can serve as a precursor to the aldehyde group. The nitrile can be converted to an aldehyde through controlled hydrogenation using a catalyst like palladium or platinum dioxide in an acidic aqueous medium. google.com Another method involves the vapor-phase interaction of a cyanopyridine with formic acid and water over a suitable catalyst. google.com

Functionalized Pyridines for Late-Stage Formylation : In some routes, a pyridine ring already bearing the 3-methoxy group is formylated at the 2-position. Alternatively, a 2-substituted pyridine can be elaborated. For instance, a 2-vinyl group can be introduced via a Stille vinylation reaction, which is then cleaved through ozonolysis to yield the 2-carboxaldehyde in high yield. google.com The Vilsmeier-Haack reaction is another method to introduce an aldehyde group onto a pyridine ring using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). pipzine-chem.com

A summary of key precursors and their transformation is presented below.

| Precursor Type | Example Precursor | Transformation Reaction | Target Functionality |

| Halogenated Pyridine | 2-Chloropyridine derivative | Nucleophilic Substitution | 2-Methoxy group |

| Hydroxypyridine | 2-Hydroxypyridine derivative | Methylation | 2-Methoxy group |

| Cyanopyridine | 2-Cyanopyridine | Controlled Hydrogenation / Ozonolysis | 2-Carbaldehyde group |

| Vinylpyridine | 2-Vinylpyridine derivative | Ozonolysis | 2-Carbaldehyde group |

| Activated Pyridine | 3-Methoxypyridine (B1141550) | Vilsmeier-Haack Reaction | 2-Carbaldehyde group |

Optimization of Reaction Conditions and Catalytic Systems for Enhanced Yields

Optimizing reaction conditions and selecting appropriate catalytic systems are crucial for maximizing the yield and purity of this compound.

For syntheses involving the hydrogenation of a nitrile precursor , the reaction is typically performed under controlled conditions. This includes maintaining a low reaction pressure (less than 50 p.s.i.g.) and a temperature range of approximately 0°C to 70°C. google.com The choice of catalyst is critical, with palladium and platinum dioxide being effective. google.com

In the nucleophilic substitution of a 2-halopyridine with sodium methoxide, the reaction is best performed in anhydrous methanol (B129727) to prevent the formation of hydrolysis byproducts. researchgate.net The temperature and choice of solvent are significant factors, as improper conditions can lead to side reactions. pipzine-chem.com

For vapor-phase reactions converting cyanopyridines to aldehydes, the temperature is a key parameter, typically maintained between 250°C and 650°C, with a preferable range of 400°C to 500°C. google.com A variety of catalysts can be employed, including compounds of Group II and III elements. google.com

Transition metal-catalyzed cross-coupling reactions , such as palladium-catalyzed reactions, offer another avenue for synthesis. pipzine-chem.com These reactions require careful selection of the palladium catalyst, ligands, and base to ensure mild conditions and high selectivity. pipzine-chem.com The optimization of catalyst loading is also a critical factor in these systems. researchgate.net

Methodological Advancements in Scale-Up and Economic Viability

For industrial production, synthetic routes must be efficient, scalable, and economically viable. Methodological advancements have focused on improving these aspects.

The synthesis of pyridine aldehydes from cyanopyridines via vapor-phase reactions is well-suited for continuous manufacturing processes, which can be more economical on a large scale than batch processes. google.com Similarly, synthetic routes that proceed in high yields with readily available starting materials are preferred. For example, a synthetic pathway utilizing a Stille vinylation followed by ozonolysis was reported to be a more efficient method for producing a related 2-carboxaldehyde compared to previous multi-step, low-yield sequences. google.com The efficiency of this route suggests greater economic viability for large-scale production.

Synthesis of Substituted this compound Analogues and Derivatives

The core structure of this compound can be further modified to generate a diverse library of analogues and derivatives, which are important for applications such as drug discovery.

Regioselective Functionalization of the Pyridine Ring

Achieving regioselectivity in the functionalization of the pyridine ring is a key challenge in synthesizing substituted analogues. Advanced methods have been developed to control the position of newly introduced substituents.

One innovative approach involves the generation of 3,4-pyridyne intermediates from 3-chloropyridine (B48278) precursors. rsc.org Regioselective lithiation followed by treatment with Grignard reagents can lead to the formation of a pyridyne. This highly reactive intermediate then undergoes regioselective addition of the Grignard moiety at the 4-position, followed by an electrophilic quench at the 3-position, yielding 2,3,4-trisubstituted pyridines. rsc.org

Photocatalytic C–H bond functionalization represents another powerful tool for the regioselective modification of pyridines and other arenes. nih.gov These methods can direct the installation of functional groups to specific positions, such as the meta-position, under mild, visible-light-promoted conditions. nih.gov This strategy allows for the late-stage functionalization of complex molecules with high precision.

Incorporation of Diverse Functional Groups

A wide array of functional groups can be incorporated into the this compound scaffold to create novel derivatives.

The aldehyde group itself is a versatile handle for further chemical transformations. It can be reduced to a hydroxyl group to form a pyridyl methanol derivative using reducing agents like sodium borohydride (B1222165). pipzine-chem.com It can also undergo condensation reactions with amine-containing compounds to form imines or Schiff bases, or with thiosemicarbazide (B42300) to produce thiosemicarbazones. pipzine-chem.comacs.org

Other functional groups can be introduced onto the pyridine ring. For example, in the synthesis of complex methoxypyridine-containing molecules, amino groups have been introduced. nih.gov One route involved starting with 2,6-dibromo-3-aminopyridine, where one bromine atom is selectively replaced by a methoxy (B1213986) group, and the other can be used for further coupling reactions. nih.gov Halogenation of the pyridine ring, for instance with bromine in acetic acid, provides another handle for subsequent functionalization. nih.gov

Preparation of Ethynyl (B1212043) and Bromo-Substituted Analogues

The synthesis of ethynyl and bromo-substituted derivatives of this compound involves strategic modifications of the pyridine ring. These derivatives serve as crucial intermediates in the development of more complex molecules. The introduction of a bromine atom provides a reactive handle for further functionalization, particularly for cross-coupling reactions to introduce ethynyl groups.

Synthesis of Bromo-Substituted Analogues

The preparation of bromo-substituted this compound often begins with the synthesis of a brominated pyridine precursor. A common intermediate is 2-bromo-3-methoxypyridine (B21398).

One established method for synthesizing 2-bromo-3-methoxypyridine starts from 2-bromo-3-pyridinol. The reaction involves the methylation of the hydroxyl group using methyl iodide (CH₃I) in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). prepchem.com The resulting 2-bromo-3-methoxypyridine can then be further functionalized to introduce the carbaldehyde group at the 2-position, although this subsequent step presents challenges.

A different approach avoids the use of 3-pyridinol and instead utilizes 2-nitro-3-methoxypyridine as the starting material. This method involves a direct bromination reaction that replaces the nitro group on the pyridine ring with a bromine atom to yield 2-bromo-3-methoxypyridine. google.com

Once the bromo-substituted pyridine is obtained, the introduction of the carbaldehyde group at the 2-position can be achieved through various methods, such as metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). For instance, the synthesis of the isomeric 5-methoxy-pyridine-3-carbaldehyde is achieved by treating 5-bromo-3-methoxypyridine with n-butyllithium and then DMF. chemicalbook.com

Table 1: Synthesis of 2-Bromo-3-methoxypyridine

| Starting Material | Reagents | Solvent | Yield | Reference |

| 2-Bromo-3-pyridinol | KOH, CH₃I | DMSO | 68% | prepchem.com |

| 3-Pyridinol | 1. NaOH, Br₂ 2. Na, CH₃OH, DMF, CH₃I | H₂O, Methanol, DMF | 70-75% (for step 1), 75% (for step 2) | google.com |

Synthesis of Ethynyl-Substituted Analogues

The introduction of an ethynyl group onto the this compound scaffold is most commonly achieved via the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In this context, a bromo-substituted this compound serves as the aryl halide partner.

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, and requires a copper(I) co-catalyst, commonly copper(I) iodide (CuI). libretexts.org The reaction is carried out in the presence of an amine base, such as piperidine (B6355638) or diisopropylamine, which also often acts as the solvent. wikipedia.org

A common strategy involves reacting the bromo-substituted pyridine with a protected alkyne, such as trimethylsilylacetylene. The trimethylsilyl (B98337) (TMS) group prevents unwanted side reactions and can be easily removed after the coupling reaction using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or an in-situ method to yield the terminal alkyne. wikipedia.org

The general scheme for the Sonogashira coupling to produce an ethynyl-substituted this compound is as follows:

Image of a chemical reaction showing a bromo-substituted this compound reacting with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to yield an ethynyl-substituted this compound.

Table 2: General Conditions for Sonogashira Coupling

| Component | Example Reagents | Role | Reference |

| Aryl Halide | Bromo-3-methoxypyridine-2-carbaldehyde | Substrate | wikipedia.orglibretexts.org |

| Alkyne | Trimethylsilylacetylene, Phenylacetylene | Coupling Partner | wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | Catalyst | libretexts.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst | wikipedia.org |

| Base | Diisopropylamine, Piperidine, Triethylamine | Base/Solvent | wikipedia.org |

The versatility of the Sonogashira reaction allows for the introduction of a wide variety of substituted ethynyl groups by choosing the appropriate terminal alkyne, enabling the synthesis of a diverse library of derivatives. organic-chemistry.org

Elucidation of Chemical Reactivity and Synthetic Transformations of 3 Methoxypyridine 2 Carbaldehyde

Reactivity of the Pyridine (B92270) Nucleus and Substituent Effects

The pyridine ring is inherently electron-deficient, a characteristic that governs its reactivity. The presence of the nitrogen atom makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. The methoxy (B1213986) group at the 3-position and the carbaldehyde at the 2-position further modulate this reactivity.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives typically occurs at the 2- and 4-positions. stackexchange.com This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, a significant stabilizing contribution. stackexchange.com In contrast, attack at the C-3 position does not allow for such stabilization, making this position less reactive towards nucleophiles. stackexchange.comyoutube.com

In the case of 3-methoxypyridine (B1141550), the methoxy group is a potential leaving group for nucleophilic substitution. Studies have shown that 3-methoxypyridine can undergo C3-amination with various amines in the presence of sodium hydride (NaH) and lithium iodide (LiI). ntu.edu.sg The reaction of 3-methoxypyridine with piperidine (B6355638), for example, yields 3-(piperidin-1-yl)pyridine. ntu.edu.sg The efficiency of this transformation is significantly enhanced by the use of LiI over NaI. ntu.edu.sg

Investigation of Pyridyne Intermediates in Amination Reactions

While SNAr reactions are common, the formation of pyridyne intermediates offers an alternative pathway for the amination of pyridines, particularly for substitutions that are not favored by the electronic nature of the ring. For instance, the reaction of chloro-2,6-lutidines and their N-oxides with liquid ammonia (B1221849) in the presence of potassium amide proceeds through a hetaryne mechanism to yield 3- and 4-amino compounds. researchgate.net This indicates that under strongly basic conditions, deprotonation adjacent to a leaving group can lead to the formation of a highly reactive pyridyne, which is then attacked by a nucleophile.

Recent research has also explored the use of a modified Zincke reaction to generate azatriene intermediates from pyridines. chemrxiv.org This approach transforms the electron-deficient pyridine into a series of polarized alkenes that can undergo facile reactions. chemrxiv.org While this specific methodology was highlighted for 3-selective halogenation, it underscores the potential for accessing alternative reactivity patterns of the pyridine ring through the generation of unique intermediates. chemrxiv.org

Transformations Involving the Carbaldehyde Moiety

The carbaldehyde group at the 2-position of 3-methoxypyridine-2-carbaldehyde is a versatile functional handle for a wide array of synthetic transformations.

Condensation Reactions for Schiff Base Formation

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. Pyridinecarboxaldehydes are valuable precursors for forming Schiff bases due to their role in both natural and synthetic chemistry. nih.gov These Schiff bases and their metal complexes exhibit a broad spectrum of biological activities. nih.govdergipark.org.tr

The condensation of this compound with various primary amines leads to the formation of the corresponding Schiff bases. For instance, the reaction with amino acids, such as L-tryptophan, has been studied to synthesize new Schiff bases and their copper(II) complexes. nih.gov The position of the carboxaldehyde group on the pyridine ring has been shown to influence the biological activity of the resulting Schiff base complexes. nih.gov

Table 1: Examples of Schiff Base Formation from Pyridinecarboxaldehydes

| Aldehyde | Amine | Product Type |

| Pyridine-2-carboxaldehyde | Alanine | Schiff base (aldimine) |

| Pyridine-2-carboxaldehyde | o-Phenylenediamine | Schiff base ligand |

| 5-Methyl-4-imidazole carboxaldehyde | Amino acid anion | Aldimine |

This table is illustrative and based on general reactions of pyridinecarboxaldehydes. researchgate.netresearchgate.net

Heterocyclization Reactions Leading to Novel Ring Systems (e.g., 1,2,4-Triazines)

Pyridine-2-carbaldehydes are key building blocks in the synthesis of various heterocyclic systems. One notable example is their use in the formation of 3-(pyridin-2-yl)-1,2,4-triazines. researchgate.net This is typically achieved through condensation with isonitrosoacetophenone hydrazones, followed by an aromatization step. researchgate.net The nature of substituents on the pyridine ring can influence the reaction outcome, sometimes leading to the formation of 1,2,4-triazine (B1199460) 4-oxides instead of, or in addition to, the 1,2,4-triazine. researchgate.net These triazine derivatives are of significant interest due to their diverse biological activities, including antitumor, antibacterial, and antiviral properties. mdpi.comdntb.gov.ua

The general synthetic strategy involves the reaction of a pyridine-2-carbaldehyde with a suitable hydrazone derivative, followed by cyclization and subsequent oxidation or dehydration to afford the aromatic triazine ring. researchgate.net

Oxidative and Reductive Manipulations of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of pyridine derivatives.

Oxidation: Oxidation of aldehydes to carboxylic acids is a common transformation. While specific studies on the oxidation of this compound are not detailed in the provided context, general methods using oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are applicable. The resulting 3-methoxypyridine-2-carboxylic acid is a valuable synthetic intermediate. For example, studies on the oxidation of thienopyridine derivatives have been conducted to explore potential metabolic pathways. acs.org

Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for this purpose, converting the aldehyde to 3-methoxypyridin-2-yl)methanol. This transformation is crucial for synthesizing compounds where the alcohol functionality is required for further reactions or for its biological properties.

Chemical Modifications and Derivatization of the Methoxy Group

The primary chemical modification of the methoxy group in this compound is its cleavage to yield the corresponding hydroxyl derivative, 3-hydroxypyridine-2-carbaldehyde. This transformation, known as O-demethylation, is a critical step in the synthesis of various biologically active compounds and specialized chemical intermediates. The resulting 3-hydroxypyridine-2-carbaldehyde is a valuable precursor due to the versatile reactivity of its newly formed hydroxyl group and its structural analogy to vitamin B6. google.com The cleavage of the ether linkage in aryl methyl ethers is a common reaction in organic synthesis and can be achieved through several established methods. youtube.com

Detailed Research Findings

The conversion of the methoxy group to a hydroxyl group typically involves nucleophilic substitution at the methyl group. This can be accomplished using strong acids or Lewis acids, which activate the ether oxygen, making the methyl carbon more susceptible to nucleophilic attack.

One of the most effective and widely used reagents for the demethylation of aryl methyl ethers is Boron tribromide (BBr₃) . BBr₃ is a potent Lewis acid that coordinates to the ether oxygen. This coordination weakens the C-O bond and facilitates the subsequent nucleophilic attack by a bromide ion, which is generated in the reaction, on the methyl group. The reaction is typically performed in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures to control its reactivity. The initial product is a borate (B1201080) ester complex, which is then hydrolyzed during the workup to afford the final hydroxyl compound.

Another common method for ether cleavage is the use of strong protic acids, particularly hydrobromic acid (HBr) . In this acid-catalyzed reaction, the ether oxygen is first protonated by HBr, forming a good leaving group (a neutral methanol (B129727) molecule). The bromide ion then acts as a nucleophile and attacks the methyl carbon in an Sₙ2 reaction, leading to the formation of the desired phenol (B47542) and methyl bromide. This reaction is often carried out at elevated temperatures, sometimes under reflux conditions, to drive the reaction to completion. While effective, this method may be less suitable for substrates with other acid-sensitive functional groups.

Below is a table summarizing the expected transformation and the key reagents involved in the chemical modification of the methoxy group of this compound.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Boron tribromide (BBr₃) followed by H₂O | 3-Hydroxypyridine-2-carbaldehyde | O-Demethylation (Lewis Acid-Mediated) |

| This compound | Hydrobromic acid (HBr) | 3-Hydroxypyridine-2-carbaldehyde | O-Demethylation (Acid-Catalyzed) |

Coordination Chemistry and Metal Complexation of 3 Methoxypyridine 2 Carbaldehyde Derivatives

Rational Design and Synthesis of Ligands Derived from 3-Methoxypyridine-2-carbaldehyde

The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties. Starting from this compound, a variety of Schiff base ligands can be prepared, which are of particular interest due to their synthetic accessibility and diverse coordination capabilities.

Schiff bases are a prominent class of ligands, typically formed through the condensation reaction between a primary amine and a carbonyl compound. Among these, thiosemicarbazones, which are the condensation products of an aldehyde or ketone with thiosemicarbazide (B42300), are particularly noteworthy for their strong chelating ability.

The synthesis of the thiosemicarbazone derivative of this compound follows a well-established procedure. It involves the direct condensation of this compound with thiosemicarbazide, usually in an alcoholic solvent like ethanol (B145695) or methanol (B129727). The reaction mixture is typically refluxed for several hours to ensure complete reaction. researchgate.netpusan.ac.kr The resulting Schiff base ligand, this compound thiosemicarbazone, precipitates from the solution upon cooling and can be purified by recrystallization. The general reaction is illustrated below:

General Synthesis of this compound Thiosemicarbazone

This compound + Thiosemicarbazide → this compound thiosemicarbazone + H₂O

This synthetic route is highly efficient and can be adapted to produce a wide array of derivatives by using substituted thiosemicarbazides. nih.gov The formation of the characteristic azomethine (–C=N–) bond is a key feature of these ligands and is readily confirmed by spectroscopic methods such as IR and NMR. researchgate.net

Synthesis and Structural Characterization of Transition Metal Complexes

The Schiff base ligands derived from this compound, particularly the thiosemicarbazone, are excellent chelators for a variety of transition metal ions. The resulting complexes exhibit diverse coordination geometries and interesting physicochemical properties.

The thiosemicarbazone of this compound readily forms stable complexes with a range of divalent and trivalent transition metal ions. The synthesis of these complexes generally involves reacting the pre-formed ligand with a suitable metal salt (e.g., chlorides, nitrates, sulfates) in a solvent like methanol or ethanol. cusat.ac.innih.govmdpi.com

Ni(II) Complexes: Nickel(II) complexes of related pyridine-2-carbaldehyde thiosemicarbazones have been synthesized and typically result in octahedral geometries, often with two tridentate ligands coordinating to the metal center. mdpi.combohrium.comresearchgate.net

Co(II) Complexes: Cobalt(II) has been shown to form stable 1:1 complexes with the parent pyridine-2-carbaldehyde thiosemicarbazone. repec.orgresearchgate.net Studies on the closely related 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone have yielded stable Cobalt(III) complexes with a distorted octahedral geometry. nih.gov

Cu(II) Complexes: Copper(II) complexes of N(4)-substituted pyridine-2-carbaldehyde thiosemicarbazones are well-documented. cusat.ac.incusat.ac.in These complexes often feature square-pyramidal or dimeric structures. cusat.ac.innih.gov

Pt(II) Complexes: Platinum(II) forms square-planar complexes with related thiosemicarbazone ligands. nih.govnih.govdistantreader.org Research on 3-hydroxypyridine-2-carboxaldehyde (B112167) thiosemicarbazone, a close structural analogue, has shown the formation of stable, mononuclear Pt(II) complexes. researchgate.netbenthamdirect.com

Cd(II) Complexes: Cadmium(II) halides form pentacoordinated complexes with related ligands like 2-pyridineformamide thiosemicarbazone, resulting in square-pyramidal geometries. researchgate.net

Ga(III) and Fe(III) Complexes: Gallium(III) and Iron(III) complexes of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) and the parent pyridine-2-carbaldehyde thiosemicarbazone have been extensively studied. nih.govnih.govnih.gov These typically form cationic complexes with a 1:2 metal-to-ligand ratio, leading to an octahedral coordination environment. nih.govnih.gov

Thiosemicarbazones derived from pyridine-2-carbaldehyde are highly versatile ligands that can adopt several coordination modes. The most common mode is as a monoanionic, tridentate NNS donor. Coordination occurs through the pyridine (B92270) nitrogen atom, the azomethine nitrogen atom, and the sulfur atom of the thiolate group, which is formed upon deprotonation of the ligand during complexation. cusat.ac.innih.govresearchgate.net

This tridentate chelation forms two stable five-membered rings with the metal ion, enhancing the complex's thermodynamic stability. Depending on the metal ion, its oxidation state, and the presence of other co-ligands, various geometries can be achieved.

Square-Planar: Commonly observed for d⁸ metal ions like Pt(II) and Pd(II), where the tridentate ligand and a fourth ligand (often a halide) occupy the four coordination sites. distantreader.orgresearchgate.net

Octahedral: Typically formed with metal ions like Ni(II), Co(III), Fe(III), and Ga(III), where two tridentate ligands coordinate to a single metal center, satisfying its coordination number of six. nih.govbohrium.comnih.govnih.gov

Square-Pyramidal: This geometry is often seen in Cu(II) complexes, which can exist as monomers or as dimeric structures where atoms like chlorine or oxygen act as bridging ligands. cusat.ac.innih.gov

The table below summarizes the common coordination behaviors observed for analogous pyridine thiosemicarbazone complexes.

| Metal Ion | Typical Geometry | Coordination Mode | Ligand:Metal Ratio | Reference(s) |

| Ni(II) | Octahedral | Tridentate (NNS) | 2:1 | mdpi.combohrium.com |

| Co(II)/(III) | Octahedral | Tridentate (NNS) | 2:1 | repec.orgnih.gov |

| Cu(II) | Square-Pyramidal / Dimeric | Tridentate (NNS) | 1:1 or 2:2 | cusat.ac.innih.gov |

| Pt(II) | Square-Planar | Tridentate (NNS) | 1:1 | researchgate.netbenthamdirect.com |

| Ga(III) | Octahedral | Tridentate (NNS) | 2:1 | nih.govnih.gov |

| Fe(III) | Octahedral | Tridentate (NNS) | 2:1 | nih.govnih.gov |

A suite of spectroscopic techniques is employed to elucidate the structure and bonding in these metal complexes.

NMR spectroscopy is a powerful tool for characterizing the diamagnetic complexes of ligands derived from this compound, such as those with Pt(II) or Ga(III).

¹H NMR: The proton NMR spectrum provides valuable information about the ligand's structure and its coordination to a metal ion.

Upon Schiff base formation, the disappearance of the aldehydic proton signal (around 10 ppm) and the appearance of the azomethine proton (CH=N) signal (around 8-9 ppm) confirm the ligand synthesis. pusan.ac.kr

The N-H protons of the thiosemicarbazone moiety typically appear as broad singlets at low field (downfield of 10 ppm). pusan.ac.kr

Coordination to a metal ion causes significant shifts in the signals of the pyridine ring protons and the azomethine proton due to the change in the electronic environment. The deprotonation of the ligand upon complexation results in the disappearance of one of the N-H signals. researchgate.net

The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet around 3.8-4.0 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data.

The most significant signal is that of the thione carbon (C=S), which typically resonates around 175-185 ppm in the free ligand. pusan.ac.kr Upon coordination as a thiolate, this signal shifts, providing evidence of sulfur bonding to the metal.

The azomethine carbon (CH=N) signal is also diagnostic, appearing in the 138-145 ppm range. pusan.ac.kr

Shifts in the pyridine ring carbon signals upon complexation confirm the coordination of the pyridine nitrogen.

The table below shows representative ¹H NMR chemical shifts for a Pt(II) complex of a structurally similar ligand, 3-hydroxypyridine-2-carboxaldehyde N(4)-methylthiosemicarbazone, which serves as a good model. researchgate.net

| Proton | Chemical Shift (δ, ppm) in [Pt(HyPyMe)Cl] |

| Py-H | 7.5 - 8.5 |

| CH=N | 8.61 |

| NH | 9.98 |

| OH | 11.97 |

| N-CH₃ | 3.14 |

¹⁹F NMR: This technique would only be applicable if a fluorine-containing substituent were incorporated into the ligand structure, for example, on the N(4)-position of the thiosemicarbazone or on the pyridine ring. It is not relevant for the parent this compound thiosemicarbazone.

Advanced Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial tool for characterizing Schiff base ligands derived from this compound and their metal complexes. The technique provides valuable information about the coordination of the ligand to the metal ion.

A key feature in the IR spectra of these Schiff base ligands is the band corresponding to the azomethine group (C=N). Upon complexation with a metal ion, this band typically shifts, indicating the coordination of the azomethine nitrogen to the metal center. rsc.org For instance, in some Ru(II) complexes with Schiff base ligands, the ν(C=N) stretching vibration shifts to a higher frequency region (1612-1609 cm⁻¹) upon coordination. This shift confirms the involvement of the imino nitrogen in binding to the metal ion. rsc.org

The IR spectra of the free ligands also show characteristic bands for other functional groups. For example, the C=O stretching vibration of the aldehyde group in the precursor disappears upon the formation of the Schiff base, while a new characteristic C=N band emerges. researchgate.net In addition to the azomethine group, other potential donor sites, such as the pyridine nitrogen and phenolic oxygen (if present in the amine precursor), can also be identified. The coordination of these atoms to the metal is evidenced by shifts in their respective vibrational frequencies. researchgate.net For example, the coordination of pyridine nitrogen is often confirmed by shifts in the bands around 1429-1464 cm⁻¹. researchgate.net The presence of new bands in the far-IR region, typically between 450 and 600 cm⁻¹, can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, further confirming complexation. researchgate.net

Selected IR Data for Schiff Base Ligands and Complexes

| Compound Type | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change upon Complexation |

|---|---|---|---|---|

| Free Ligand | Azomethine | ν(C=N) | ~1601 | Shifts to higher or lower frequency |

| Metal Complex | Azomethine | ν(C=N) | 1609-1612 | - |

| Free Ligand | Pyridine Ring | ν(C-N) | ~1428 | Shifts to 1429-1464 |

| Metal Complex | Metal-Ligand | ν(M-N) | 457-491 | - |

| Metal Complex | Metal-Ligand | ν(M-O) | 501-588 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in this compound derivatives and their metal complexes. The electronic spectra provide insights into the coordination environment of the metal ion and the electronic properties of the ligand.

The UV-Vis spectra of the Schiff base ligands typically exhibit two main types of absorption bands in the UV region. researchgate.net The bands at higher energies (around 270-290 nm) are attributed to π→π* transitions within the aromatic system of the ligand. researchgate.net The bands at lower energies (around 320 nm) are assigned to n→π* transitions involving the non-bonding electrons of the nitrogen atom in the azomethine group. researchgate.net

Upon complexation with a metal ion, these bands can undergo shifts, and new bands may appear in the visible region. These new bands are often due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. The positions and intensities of these bands are dependent on the specific metal ion and the geometry of the complex. For example, the electronic spectra of some Mn(II) complexes show bands around 457 nm, 512 nm, and 601 nm, which are assigned to specific d-d transitions in an octahedral geometry. researchgate.net The changes observed in the electronic spectra upon complexation provide strong evidence for the coordination of the ligand to the metal ion. researchgate.net

Typical UV-Vis Absorption Data for Schiff Base Ligands and Complexes

| Compound Type | Transition | Typical Wavelength (nm) |

|---|---|---|

| Free Ligand | π→π | 270-290 |

| Free Ligand | n→π | ~320 |

| Mn(II) Complex | ³A₂g → ³T₁g(P) | ~457 |

| Mn(II) Complex | ³A₂g → ³T₁g(F) | ~512 |

| Mn(II) Complex | ³A₂g → ³T₂g | ~601 |

Mass Spectrometry (e.g., ESI-MS, HRESIMS)

Mass spectrometry, particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is a powerful tool for confirming the molecular weight and stoichiometry of Schiff base ligands and their metal complexes. nih.govrsc.orguobaghdad.edu.iq

In the mass spectrum of a Schiff base ligand derived from this compound, the molecular ion peak [M]⁺ confirms the successful condensation reaction and the formation of the desired product. nih.govuobaghdad.edu.iq For metal complexes, the mass spectrum will show a molecular ion peak corresponding to the complex, often with the loss of counter-ions. rsc.org For example, in some Ru(II) complexes, the dominant ionization process observed is the loss of a perchlorate (B79767) anion, resulting in a singly charged Ru(II) ion. rsc.org The isotopic distribution pattern of the molecular ion peak can also be used to confirm the presence and identity of the metal ion in the complex. rsc.org

Representative Mass Spectrometry Data

| Compound | Technique | Expected m/z | Observed m/z | Reference |

|---|---|---|---|---|

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) | MS | - | 202.09 | nih.gov |

| MPM-Cu(II) Complex | MS | - | 463.125 | nih.gov |

| MPM-Co(II) Complex | MS | - | 458.26 | nih.gov |

| Schiff base from 3-hydrazono-1,3-dihydro-indol-2-one and 2-pyridine carboxaldehyde | MS | 250.26 | 251.01 | uobaghdad.edu.iq |

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

Single crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. spuvvn.edu This method provides precise information about bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. nih.govrsc.org

Crystallographic Data for Selected Metal Complexes

| Complex | Crystal System | Space Group | Reference |

|---|---|---|---|

| [CuL(NO₃)]n | - | - | rsc.org |

| [Cd(HL)(NO₃)₂]n | - | - | rsc.org |

| Co(II) complex with 4-bromo-2-chloro-6-[(1Z)-N-(phenyl)ethanimidoyl]phenol | Monoclinic | P 1 21 1 | spuvvn.edu |

| Ni(II) complex with 4-bromo-2-chloro-6-[(1Z)-N-(phenyl)ethanimidoyl]phenol | Triclinic | P1̅ | spuvvn.edu |

| Cu(II) complex with 4-bromo-2-chloro-6-[(1Z)-N-(phenyl)ethanimidoyl]phenol | Monoclinic | P 1 21/a | spuvvn.edu |

*L = N′-[(1E)-pyridin-2-ylmethylidene]pyridine-4-carbohydrazide

Electrochemical Investigations (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of metal complexes. nih.govsathyabama.ac.in It provides information about the oxidation and reduction potentials of the metal center and the ligand, as well as the stability of the different oxidation states. sathyabama.ac.inacs.org

The cyclic voltammograms of metal complexes with Schiff bases derived from this compound can reveal whether the redox processes are reversible, quasi-reversible, or irreversible. researchgate.netresearchgate.net The redox potentials are influenced by the nature of the ligand, the coordination geometry, and the substituents on the ligand framework. ijfans.org For example, the electrochemical behavior of Cu(II) complexes can be analyzed to understand the effect of complexation on the redox properties of the copper ion. nih.govacs.org The data obtained from cyclic voltammetry, such as peak potentials and peak currents, can be used to calculate important parameters like the diffusion coefficient and the charge transfer rate constant. sathyabama.ac.in

General Observations from Cyclic Voltammetry Studies

| Parameter | Information Gained |

|---|---|

| Peak Potential (Eₚ) | Oxidation and reduction potentials of the redox-active species. |

| Peak Separation (ΔEₚ) | Reversibility of the electron transfer process. |

| Peak Current (iₚ) | Concentration of the electroactive species and diffusion coefficient. |

| Scan Rate Dependence | Information on the nature of the electrode process (e.g., diffusion-controlled, adsorption-controlled). |

Impact of Metal Coordination on the Electronic and Chemical Properties of Ligands

The coordination of a metal ion to a Schiff base ligand derived from this compound significantly influences the electronic and chemical properties of the ligand. ijfans.org This is a consequence of the redistribution of electron density upon the formation of coordinate bonds.

Electronically, the coordination of the azomethine nitrogen to the metal center generally leads to a decrease in the electron density on the nitrogen atom. This can be observed spectroscopically, for example, as a shift in the ν(C=N) stretching frequency in the IR spectrum. The electronic properties of the entire ligand can be further tuned by the introduction of different substituents on the aromatic rings. ijfans.org

Chemically, metal coordination can enhance the biological activity of the Schiff base ligand. nih.gov It is believed that the chelation of the metal ion to the ligand increases the lipophilicity of the complex, which facilitates its transport across cell membranes. Furthermore, the coordinated metal ion can act as a Lewis acid, potentially catalyzing biological reactions or interacting with biological targets. nih.gov The specific biological functions and reactivity of the complexes are greatly influenced by the coordination geometry and the nature of the donor atoms in the ligand. ijfans.org For instance, the cytotoxicity of certain copper complexes with Schiff bases derived from pyridinecarboxaldehydes has been shown to be dependent on the position of the carboxaldehyde group in the pyridine ring. nih.gov

Biological and Medicinal Chemistry Research Applications of 3 Methoxypyridine 2 Carbaldehyde

Utilization as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

3-Methoxypyridine-2-carbaldehyde, also known as 3-methoxypicolinaldehyde, is a pivotal chemical compound that serves as a fundamental building block in the fields of organic, pharmaceutical, and agrochemical synthesis. chemimpex.comscbt.com Its structure, featuring a pyridine (B92270) ring substituted with both a methoxy (B1213986) and a reactive aldehyde group, allows for considerable molecular diversity and makes it a valuable precursor for creating more complex heterocyclic compounds. chemimpex.com This versatility is leveraged by researchers and industry professionals to develop novel, biologically active molecules. chemimpex.com

In pharmaceutical research, this compound is a key intermediate in the synthesis of a variety of potential therapeutic agents. chemimpex.com The pyridine scaffold is a common feature in many established drugs, and this compound provides a ready-made framework for modification. Its functional groups can participate in a wide range of chemical reactions, enabling the construction of molecules with specific pharmacological activities, including those targeting neurological disorders. chemimpex.compipzine-chem.com For instance, the aldehyde group can be readily condensed with amines or hydrazides to form Schiff bases or hydrazones, which are precursors to a multitude of bioactive derivatives. nih.govnih.govnih.gov

The compound also plays a significant role in the agrochemical industry. chemimpex.com It can be used as a starting material to create new pesticides, including insecticides, herbicides, and bactericides. chemimpex.compipzine-chem.com The structural properties of the pyridine ring and its derivatives can be tailored to affect the nervous systems of specific pests or inhibit the growth of plant pathogens, contributing to improved agricultural productivity. chemimpex.compipzine-chem.com The ability to use this intermediate to build molecules that enhance the efficacy of active ingredients makes it a sought-after compound for developing innovative and potentially greener agricultural solutions. chemimpex.compipzine-chem.com

Evaluation of Antitumor and Antiproliferative Activities of Derivatives and Metal Complexes

While this compound is primarily an intermediate, its derivatives have been the subject of extensive research for their potential as anticancer agents. Through chemical modification, particularly by forming thiosemicarbazones, hydrazones, and other related structures, scientists have developed compounds with significant cytotoxic activity against various cancer cell lines. nih.govnih.gov Further complexation of these derivatives with metal ions has also been explored as a strategy to enhance their antiproliferative effects. nih.govnih.gov

Derivatives of pyridine-2-carbaldehyde have demonstrated potent cytotoxic effects across a wide spectrum of human cancer cell lines. Thiosemicarbazone derivatives, in particular, have shown remarkable activity. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) and its analogue 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone were found to be highly active against L1210 leukemia cells. nih.govnih.gov In mouse models bearing L1210 leukemia, these compounds led to significant increases in lifespan and produced long-term survivors. nih.gov

Other studies have explored different derivatives and metal complexes. A copper complex of 2-pyridinecarboxaldehyde (B72084) 2-pyridinecarboxylic acid hydrazone (PPAH) showed excellent antitumor activity against both HepG2 (human liver cancer) and HCT-116 (human colon cancer) cell lines, with IC₅₀ values in the low micromolar range. nih.gov Novel pyridine-thiazole hybrid molecules, synthesized from pyridine-2-carbaldehyde precursors, also exhibited strong and specific cytotoxicity towards various tumor cells, including MCF-7 (breast cancer), while being less harmful to normal cells. mdpi.com The cytotoxic potential of these and other related pyridine derivatives has been evaluated against numerous cell lines, as detailed in the table below.

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) | L1210 | Leukemia | Potent Inhibition | nih.govnih.gov |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 | Leukemia | Highly Active | nih.gov |

| PPAH-Copper Complex | HepG2 | Liver Cancer | 2.75 ± 0.30 | nih.gov |

| PPAH-Copper Complex | HCT-116 | Colon Cancer | 1.90 ± 0.20 | nih.gov |

| Pyridine-Thiazole Derivative 3 | HL-60 | Leukemia | 0.57 | mdpi.com |

| Pyridine-Thiazole Derivative 3 | MCF-7 | Breast Cancer | >50 | mdpi.com |

| Pyridine-Thiazole Derivative 4 | SK-OV-3 | Ovarian Cancer | 7.87 | mdpi.com |

| 1,4,6-triaryl-2-oxo-pyridine derivative 11 | HepG-2 | Liver Cancer | 14.87 ± 1.20 | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 | Colon Cancer | 7.83 ± 0.50 | nih.gov |

The study of structure-activity relationships (SAR) is crucial for optimizing the anticancer potential of pyridine derivatives. Research has shown that the antiproliferative activity is highly dependent on the nature and position of substituent groups on the pyridine ring and the attached side chain. nih.gov

For thiosemicarbazone derivatives of pyridine-2-carboxaldehyde, the amino group at the 3-position is critical for activity. nih.govnih.gov The compound 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) is significantly more potent than analogues with the amino group at other positions. nih.gov Furthermore, methylation of this amino group or the pyridine ring can modulate activity; for instance, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone was found to be one of the most active compounds against L1210 leukemia. nih.gov Conversely, N-acetylation of the 3-amino group leads to a substantial decrease in both cell growth inhibition and ribonucleotide reductase inhibition, highlighting the importance of the free amino group. nih.gov

Broader studies on pyridine derivatives confirm that the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity. nih.gov In contrast, the addition of bulky groups or certain halogen atoms can sometimes lead to lower activity. nih.gov For metal complexes, the geometry of the complex and the nature of the secondary ligands play a strong role in determining cytotoxicity. mdpi.com

A primary molecular target for the anticancer activity of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, including the prominent derivative Triapine, is the enzyme ribonucleotide reductase (RR). nih.govnih.gov This enzyme is essential for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.gov Cancer cells, which proliferate rapidly, have a high demand for deoxyribonucleotides, making RR a critical target for cancer therapy. nih.gov

Derivatives like Triapine effectively inhibit RR, leading to the depletion of the deoxyribonucleotide pool and subsequent inhibition of DNA synthesis. nih.gov This action halts the cell cycle and ultimately induces cell death. nih.govnih.gov The potent inhibition of RR by Triapine provides a clear rationale for its development as an antineoplastic agent. nih.govnih.gov

Other mechanisms of action have also been identified for different derivatives. For example, a copper complex of a pyridine-2-carboxaldehyde hydrazone derivative was found to act as a dual inhibitor of topoisomerase I and II, enzymes that are also critical for DNA replication and transcription. nih.gov This dual inhibition is a rare feature for a metal complex and contributes to its potent antiproliferative effects by inducing S-phase cell cycle arrest. nih.gov

Coordinating pyridine-based ligands with metal ions is a well-established strategy to modulate and often enhance biological activity. nih.govnih.gov The formation of a metal complex can alter the compound's steric and electronic properties, lipophilicity, and ability to interact with biological targets.

A striking example is the case of 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone (PPAH). nih.gov By itself, PPAH shows limited cytotoxicity against HepG2 and HCT-116 cancer cells. However, in the presence of copper ions, the resulting 1:1 copper complex demonstrates excellent antitumor activity, with IC₅₀ values dropping dramatically into the low micromolar range. nih.gov This demonstrates a powerful synergistic effect, where the metal ion is not just a carrier but an integral part of the active species. nih.gov Similarly, the synthesis of Co(II) and Cu(II) complexes with a Schiff base ligand derived from 6-methoxypyridine-3-amine (a related isomer) and pyrrole-2-carbaldehyde resulted in compounds with notable antimicrobial properties, with the metal complexes often showing greater activity than the free ligand. nih.gov Studies on Casiopeinas, a family of copper(II) coordination compounds, have shown that their antiproliferative activity is strongly influenced by the redox potential of the copper center, which can be tuned by the choice of ligands. mdpi.com

Assessment of Antimicrobial and Antifungal Properties

In addition to their anticancer potential, derivatives of this compound and related pyridine compounds have been investigated for their antimicrobial and antifungal activities. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous compounds with diverse therapeutic properties, including antimicrobial action. nih.gov

Schiff base derivatives and their metal complexes have shown particular promise. In one study, a Schiff base ligand was synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde, and its Co(II) and Cu(II) complexes were prepared. nih.gov These compounds were screened against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae), as well as fungal strains (Aspergillus niger, Candida albicans). nih.gov The results indicated that the metal complexes, in particular, exhibited significant antimicrobial and antifungal activity, in some cases comparable or superior to standard drugs. nih.gov

Other research into pyrazolo[3,4-b]pyridine derivatives has also demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. japsonline.com The structural versatility of pyridine-based compounds allows for the synthesis of derivatives with broad-spectrum antimicrobial effects, making them valuable leads in the search for new agents to combat infectious diseases. nih.gov

Development of Novel Bioactive Molecules and Pharmacological Agents

This compound is a versatile chemical intermediate valued in medicinal chemistry for its role as a building block in the synthesis of complex heterocyclic compounds. chemimpex.com Its unique structure, featuring both a reactive aldehyde group and a methoxy-substituted pyridine ring, allows for diverse chemical modifications, making it a valuable precursor for creating novel, biologically active molecules and potential drug candidates. chemimpex.com Researchers utilize this compound in the development of new therapeutic agents, particularly for targeting neurological disorders. chemimpex.com

A significant application of the 3-methoxypyridine (B1141550) scaffold is in the development of gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. nih.gov In a search for novel GSMs with improved drug-like properties, researchers incorporated a 3-methoxypyridine motif into a tetracyclic scaffold. nih.gov This led to the synthesis of a series of new analogs, including a key compound designated 22d , which contains the 3-methoxypyridine unit. nih.gov

The research found that the introduction of this specific methoxypyridine component resulted in a compound with improved potency for inhibiting the production of the amyloid-beta 42 (Aβ42) peptide, a primary target in Alzheimer's disease research. nih.gov Furthermore, the methoxypyridine-containing compound 22d exhibited enhanced aqueous solubility compared to previous analogs. nih.gov Subsequent in vitro and in vivo testing confirmed that this novel derivative was capable of crossing the blood-brain barrier and effectively reduced Aβ42 levels in both plasma and the brain in a transgenic mouse model of Alzheimer's disease. nih.gov

| Compound Class | Key Derivative | Biological Target | Primary Research Finding | Therapeutic Potential |

|---|---|---|---|---|

| Gamma-Secretase Modulators (GSMs) | Methoxypyridine-containing tetrahydroindazole (B12648868) (22d) | Gamma-secretase | Demonstrated improved activity in reducing Aβ42 peptide levels and possessed better solubility. nih.gov | Alzheimer's Disease nih.gov |

The broader structural class of pyridine-2-carboxaldehydes, to which this compound belongs, has also given rise to potent enzyme inhibitors with other therapeutic applications. For example, a series of thiosemicarbazone derivatives of substituted pyridine-2-carboxaldehydes were synthesized and evaluated for their anticancer activity. nih.gov Specific derivatives, such as 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones, were identified as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. nih.gov These compounds demonstrated significant cytotoxic activity against leukemia cells in vitro and prolonged the survival of tumor-bearing mice in vivo, highlighting the utility of the pyridine-2-carboxaldehyde scaffold in developing antineoplastic agents. nih.gov

| Compound Class | Key Derivatives | Biological Target | Primary Research Finding | Therapeutic Potential |

|---|---|---|---|---|

| Pyridine-2-carboxaldehyde Thiosemicarbazones | 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | Potent enzyme inhibition (IC50 = 1.3 µM) and significant antineoplastic activity against L1210 leukemia. nih.gov | Cancer nih.gov |

| Pyridine-2-carboxaldehyde Thiosemicarbazones | 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | Potent enzyme inhibition (IC50 = 1.0 µM) and significant antineoplastic activity against L1210 leukemia. nih.gov | Cancer nih.gov |

The methoxypyridine fragment itself is a recognized structural motif in the design of kinase inhibitors. In one study, a series of sulfonamide methoxypyridine derivatives were developed as dual inhibitors of PI3K and mTOR, two key proteins in cell signaling pathways implicated in cancer. mdpi.com This underscores the value of the methoxypyridine core in creating targeted therapeutic agents. mdpi.com

Materials Science and Catalytic Applications of 3 Methoxypyridine 2 Carbaldehyde

Exploration in the Development of Advanced Functional Materials

The inherent reactivity of 3-Methoxypyridine-2-carbaldehyde makes it a valuable intermediate for the synthesis of advanced functional materials. The aldehyde group can readily participate in condensation reactions to form larger, more complex structures, while the pyridine (B92270) and methoxy (B1213986) groups can impart specific properties such as thermal stability or unique optical characteristics to polymers and other materials. chemimpex.com

Research in related pyridine systems demonstrates this potential. For instance, functional pyridine derivatives are often sought for their practical properties, such as the intense fluorescence observed in 2-hydroxypyridines or the anti-inflammatory activity of 2-alkoxypyridines. researchgate.net The synthesis of molecules like 2-methoxypyridine-3,4-dicarbonitriles from related precursors highlights a strategy where simple pyridine units are elaborated into materials with desirable electronic and functional properties. researchgate.net

While specific studies detailing the incorporation of this compound into polymers are not widely documented, its role as a precursor to complex pyridine derivatives is well-established. sigmaaldrich.comchemimpex.com These derivatives are crucial in creating molecules with specific biological functions, such as gamma-secretase modulators, which are considered advanced functional materials in a biomedical context. The synthesis of such compounds often involves multi-step sequences where the pyridine core is a key component. nih.gov This foundational role as a versatile building block positions this compound as a key starting point for the rational design of novel functional materials.

Catalytic Performance of this compound Derived Compounds

A significant area of application for compounds derived from this compound is in catalysis. The aldehyde function allows for straightforward reaction with primary amines to form Schiff bases. These Schiff bases are "privileged ligands" in coordination chemistry; the resulting imine nitrogen and the pyridine ring nitrogen can readily coordinate with a wide range of metal ions. sigmaaldrich.com The resulting metal complexes are often investigated for their catalytic activity in various organic transformations. researchgate.net

The development of photoactive materials is a key goal in materials chemistry, with applications in solar energy conversion and environmental remediation. Metal complexes containing pyridine-based Schiff base ligands are promising candidates in this field. Studies on metal carbonyl complexes with Schiff bases derived from the closely related 2-pyridinecarboxaldehyde (B72084) have shown that these materials can exhibit intraligand (π-π*) fluorescence, indicating they can absorb light and potentially serve as photoactive materials. researchgate.net This photoactivity is a prerequisite for photocatalysis, where a catalyst absorbs light to generate highly reactive species that can drive chemical reactions. While direct studies on the photocatalytic activity of this compound derivatives are limited, the known photoactive potential of analogous pyridine-Schiff base systems suggests this is a viable and interesting area for future investigation.

The most explored catalytic applications of pyridine aldehyde derivatives are in homogeneous and heterogeneous catalysis, particularly for oxidation reactions. Schiff base complexes of metals like copper, cobalt, and nickel, derived from pyridine aldehydes, have been shown to effectively catalyze the oxidation of various organic substrates. researchgate.net

For example, research on binuclear metal complexes with Schiff bases from 2-pyridinecarboxaldehyde has demonstrated catalytic activity in the oxidation of cyclohexene (B86901) and styrene (B11656). researchgate.net In another study, a Barium(II) complex with a hydrazone ligand derived from 2-pyridinecarboxaldehyde was synthesized and shown to be an effective catalyst for the oxidation of benzyl (B1604629) alcohol. researchgate.net These systems highlight the versatility of pyridine-based ligands in promoting catalysis. The metal center acts as the primary catalytic site, while the ligand's structure, including substituents on the pyridine ring, modulates the catalyst's stability, solubility, and electronic properties, thereby influencing its activity and selectivity.

The table below summarizes findings from studies on catalysts derived from the closely related 2-pyridinecarboxaldehyde, illustrating the types of reactions and conditions that could be explored with derivatives of this compound.

| Catalyst System | Substrate | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Binuclear Cu(II), Ni(II), Co(II) complexes of Schiff bases from 2-pyridinecarboxaldehyde | Cyclohexene, Styrene | Oxidation | Complexes showed catalytic performance, with higher activity for styrene oxidation. | researchgate.net |

| Cr, Mo, W carbonyl complexes of Schiff bases from 2-pyridinecarboxaldehyde | Hydrogen Peroxide (H₂O₂) | Decomposition | Complexes demonstrated catalytic activity for H₂O₂ decomposition. | researchgate.net |

| Ba(II) complex with a hydrazone ligand from 2-pyridinecarboxaldehyde | Benzyl Alcohol | Oxidation | The complex was investigated as a catalyst for alcohol oxidation. | researchgate.net |

Research into Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. scispace.com Organic compounds, particularly those with delocalized π-electron systems that connect an electron donor group to an electron acceptor group (a D-π-A structure), can exhibit significant NLO responses. nih.gov Schiff bases are a prominent class of compounds investigated for NLO properties because the imine bond provides a π-conjugated bridge, and their synthesis is straightforward. researchgate.net

Derivatives of this compound are promising candidates for NLO materials. The methoxy group can act as an electron donor, the pyridine ring and the azomethine group of a Schiff base derivative can form the π-bridge, and an appropriate substituent on the amine portion of the Schiff base can act as an acceptor.

Computational studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new molecules. scispace.com A study on a Schiff base derived from 2-pyridinecarboxaldehyde, (E)-4-[({4-[(pyridin-2-ilmetilideno)amino]phenyl}amino)-metil]fenol (EPAF), calculated its NLO parameters. scispace.comresearchgate.net The calculations showed that the molecule possesses significant first and second hyperpolarizabilities (β and γ), which are key measures of a material's NLO response. The study suggested that such crystals are promising candidates for NLO applications. scispace.com

The table below presents the theoretically calculated NLO parameters for the related EPAF molecule, illustrating the type of data used to evaluate NLO potential.

| Parameter | Value (in Chloroform) | Significance | Reference |

|---|---|---|---|

| Dipole Moment (μ) | 10.39 D | Indicates charge asymmetry, important for second-order NLO effects. | researchgate.net |

| Linear Polarizability (α) | 49.07 x 10⁻²⁴ esu | Measures the linear response of the electron cloud to an electric field. | scispace.com |

| First Hyperpolarizability (β) | 31.78 x 10⁻³⁰ esu | Quantifies the second-order NLO response, crucial for effects like second-harmonic generation. | scispace.com |

| HOMO-LUMO Gap | 4.27 eV | Relates to molecular stability and the energy of electronic transitions. | researchgate.net |

Computational Chemistry and Theoretical Investigations of 3 Methoxypyridine 2 Carbaldehyde

Molecular Docking Studies for Ligand-Receptor Interactions

Direct molecular docking studies specifically investigating 3-Methoxypyridine-2-carbaldehyde are not widely available in the public domain. However, the principles of molecular docking can be inferred from studies on similar pyridine-based ligands. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

For instance, a patent for 1H-pyrazolo[4,3-d]pyrimidine compounds, which act as Toll-like receptor 7 (TLR7) agonists, lists 5-bromo-3-methoxypyridine-2-carbaldehyde as a reactant, indicating its utility in synthesizing molecules for biological screening. google.com Molecular docking is a method often employed in the development of such compounds to understand their interaction with the target receptor. google.com

In a broader context, studies on other pyridine (B92270) derivatives highlight the types of interactions that could be expected for this compound. For example, the derivatization of cyclic peptides with 2-pyridine carboxaldehyde (2PCA) is used to identify sites of hydrolysis. This process relies on the specific reaction of the aldehyde with the N-terminal α-amine, a type of interaction that is fundamental to the binding observed in many molecular docking simulations. nih.gov

A hypothetical molecular docking study of this compound would likely involve placing the molecule into the binding site of a target protein and evaluating the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pyridine nitrogen and the oxygen atoms of the methoxy (B1213986) and carbaldehyde groups would be expected to act as hydrogen bond acceptors.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Specific Density Functional Theory (DFT) studies on this compound are not readily found in the literature. However, DFT calculations have been performed on the related compound, 3-Pyridine Carboxaldehyde. materialsciencejournal.org These studies provide a framework for understanding the electronic structure and reactivity that can be extrapolated to the methoxy-substituted analogue.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

For 3-Pyridine Carboxaldehyde, DFT calculations have been used to determine optimized geometrical parameters, vibrational frequencies, and the first hyperpolarizability. materialsciencejournal.org The calculated vibrational spectra, which show no imaginary wavenumbers, confirm that the determined structure corresponds to a minimum energy state. materialsciencejournal.org The pyridine ring stretching vibrations for this compound are observed in the 1600-1300 cm⁻¹ region. materialsciencejournal.org

The introduction of a methoxy group at the 3-position in this compound would be expected to influence its electronic properties. The methoxy group is an electron-donating group, which would increase the electron density of the pyridine ring. This, in turn, could affect the molecule's reactivity and its interactions with other molecules. The pKa of the 2-methoxypyridinium ion is 3.06, which is lower than the 5.23 for the pyridinium (B92312) ion, indicating the electron-withdrawing inductive effect of the alkoxy group. nih.gov

Table 1: Calculated Geometrical Parameters for 3-Pyridine Carboxaldehyde (DFT) (Note: This data is for 3-Pyridine Carboxaldehyde, not this compound)

| Parameter | Bond Length (Å) / Angle (°) |

| C=O Stretch | 1735 cm⁻¹ |

| C-H Stretch (aldehyde) | 2794 cm⁻¹ |

| Pyridine Ring Breathing | 1000 cm⁻¹ |

| First Hyperpolarizability | 2.13 x 10⁻³⁰ esu |

| Source: Material Science Research India, 2010. materialsciencejournal.org |

Quantum Chemical Analysis of Reaction Mechanisms and Energetics

While specific quantum chemical analyses of the reaction mechanisms and energetics of this compound are not detailed in the available literature, studies on related pyridine carboxaldehydes provide valuable insights. Quantum chemical methods are used to calculate the structures and properties of molecules and to study their reactions.

For example, the synthesis of various pyridine derivatives often involves reactions where pyridine carboxaldehydes are key starting materials or intermediates. researchgate.net The energetics of these reactions, including the transition states and activation energies, can be modeled using quantum chemistry to understand the reaction pathways and predict the feasibility of different synthetic routes.

In the context of its synthesis, this compound can be used to create more complex molecules. For instance, it is mentioned as a reactant in the preparation of cajanine-type compounds, which have shown potential anti-viral activity. google.com Understanding the mechanism of such reactions at a quantum chemical level would involve modeling the interaction of the aldehyde with other reactants and calculating the energy profile of the reaction pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

There are no specific Quantitative Structure-Activity Relationship (QSAR) models published that focus on this compound. QSAR models are regression or classification models used in the chemical and biological sciences and engineering. In QSAR modeling, the predictors consist of physicochemical properties or theoretical molecular descriptors of chemicals; the response-variable could be a biological activity of the chemicals.

The development of a QSAR model for a series of compounds that includes this compound would involve synthesizing a library of related molecules and testing their biological activity. The molecular descriptors for these compounds, which could include steric, electronic, and hydrophobic parameters, would then be correlated with their activity to develop a predictive model.

For example, the antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone has been studied, which is a class of compounds that could be subjected to QSAR analysis. acs.org Such a study would help in identifying the key molecular features responsible for their biological activity and in designing new, more potent analogues.

Application of Conceptual DFT Descriptors for Reactivity Prediction

Specific studies applying conceptual DFT descriptors for reactivity prediction of this compound are not available. Conceptual DFT is a branch of DFT that provides a framework for understanding chemical reactivity and site selectivity. It uses various descriptors derived from the electron density to predict how a molecule will react.

Key conceptual DFT descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from the system.

Hardness (η): Measures the resistance to a change in the number of electrons.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge.

Fukui Functions (f(r)): Describe the change in electron density at a given point in the molecule when an electron is added or removed, indicating sites for nucleophilic or electrophilic attack.